

Bometolol Hydrochloride: A Comprehensive Technical Review

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Compound of Interest		
Compound Name:	Bometolol Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bometolol Hydrochloride is a cardioselective beta-adrenergic receptor antagonist that has been investigated for its potential in the management of cardiovascular diseases. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of **Bometolol Hydrochloride**. It includes a summary of available experimental data, methodologies for key in vivo studies, and a proposed signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identification

Bometolol is a complex molecule featuring a quinolinone core linked to a substituted phenoxypropanolamine side chain, a characteristic feature of many beta-blockers. The hydrochloride salt form is typically used in research and development.

Chemical Structure:

(Image of the chemical structure of **Bometolol Hydrochloride** would be placed here in a formal whitepaper)

Table 1: Chemical Identifiers of Bometolol and its Hydrochloride Salt



Identifier	Value	Reference
IUPAC Name	(S)-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-3,4-dihydro-8-(2-oxopropoxy)-2(1H)-quinolinonehydrochloride	
CAS Number	65023-16-7	[1]
Molecular Formula	C25H32N2O7 • HCI	
Molecular Weight	508.99 g/mol	_
Synonyms	OPC-1427	-

Physicochemical Properties

Detailed physicochemical data for **Bometolol Hydrochloride** is not extensively reported in publicly available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties of Bometolol Hydrochloride

Property	Value	Reference
Melting Point	Not reported	
Solubility	Soluble in water	[2]
рКа	Not reported	
LogP	Not reported	_

Pharmacology

Bometolol is classified as a cardiospecific beta-adrenergic blocking agent.[3] Its primary mechanism of action involves the competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This blockade of beta-1 receptors leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3][4]



Mechanism of Action

As a beta-1 selective blocker, Bometolol antagonizes the effects of catecholamines (e.g., norepinephrine and epinephrine) at the beta-1 adrenoceptors in the heart. This action leads to a decrease in the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the adrenergic signaling pathway. The reduction in cAMP levels results in decreased activation of protein kinase A (PKA), ultimately leading to reduced phosphorylation of calcium channels and other proteins involved in cardiac muscle contraction. This cascade of events manifests as a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.

Pharmacodynamics

In vivo studies in hypertensive rat models have demonstrated the dose-dependent effects of Bometolol. Oral administration of Bometolol at doses of 10-30 mg/kg was shown to lower blood pressure.[2][3] Subchronic studies over five weeks with doses ranging from 10-300 mg/kg resulted in a dose-dependent decrease in heart rate and plasma renin activity.[2][3]

Experimental Protocols In Vivo Antihypertensive Study in Rats

A published study provides the following methodology for assessing the antihypertensive effects of Bometolol in various rat models of hypertension.

Objective: To determine the acute and subchronic effects of Bometolol on blood pressure in spontaneously hypertensive rats (SHR), deoxycorticosterone and salt hypertensive rats, and two-kidney, one-clip hypertensive rats.[3]

Materials:

- Bometolol Hydrochloride
- Distilled Water (H₂O)
- Tween 80
- Spontaneously Hypertensive Rats (SHR)



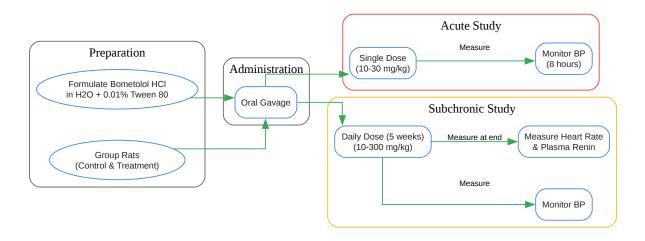
- Deoxycorticosterone and salt hypertensive rats
- Two-kidney, one-clip hypertensive rats
- Oral gavage needles

Procedure:

- Drug Formulation: Prepare a stock solution of Bometolol Hydrochloride by dissolving it in distilled water with 0.01% Tween 80.[2]
- Animal Groups: Divide the rats into control and treatment groups.
- Administration:
 - Acute Study: Administer a single oral dose of Bometolol (10-30 mg/kg) or vehicle (water with 0.01% Tween 80) to the respective groups via oral gavage.[2][3]
 - Subchronic Study: Administer Bometolol (10-30 mg/kg or 100-300 mg/kg) or vehicle orally once daily for five weeks.[2][3]
- Blood Pressure Measurement: Monitor blood pressure continuously for 8 hours postadministration in the acute study and at regular intervals during the subchronic study.[3]
- Other Parameters (Subchronic Study): At the end of the study, measure heart rate and plasma renin activity.[3]

Workflow Diagram:





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In Vivo Antihypertensive Study Workflow

Synthesis

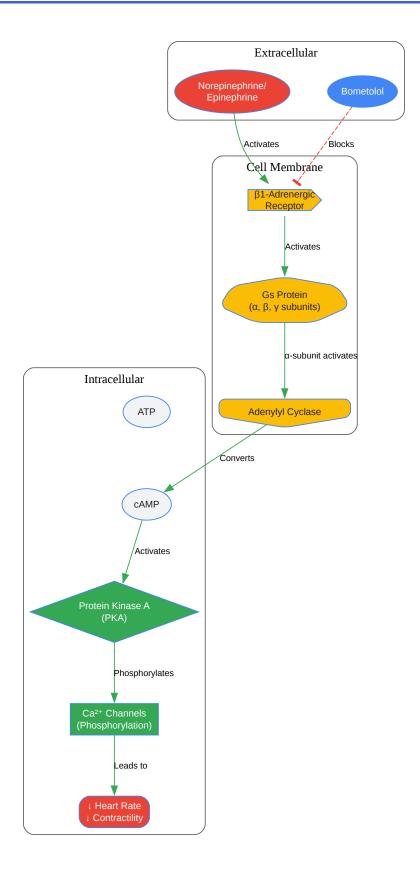
A complete, detailed synthesis pathway for **Bometolol Hydrochloride** is not readily available in peer-reviewed literature. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed. A key intermediate in the synthesis of similar beta-blockers is 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone. The synthesis of this intermediate has been described and involves the reaction of 5-hydroxy-3,4-dihydro-2-quinolinone with epichlorohydrin.

The subsequent and final steps would likely involve the ring-opening of the epoxide with 2-(3,4-dimethoxyphenyl)ethanamine, followed by salt formation with hydrochloric acid to yield **Bometolol Hydrochloride**.

Signaling Pathway

The signaling pathway of Bometolol, as a beta-1 adrenergic antagonist, involves the interruption of the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by catecholamines.





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Bometolol's Antagonistic Effect on the β1-Adrenergic Signaling Pathway



Conclusion

Bometolol Hydrochloride is a cardiospecific beta-blocker with demonstrated antihypertensive and heart rate-lowering effects in preclinical models. While key physicochemical and detailed synthetic data are not widely published, its pharmacological profile aligns with other beta-1 selective antagonists. The information provided in this technical guide serves as a foundational resource for further research and development of this compound and related molecules in the field of cardiovascular therapeutics. Further studies are warranted to fully elucidate its clinical potential.

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